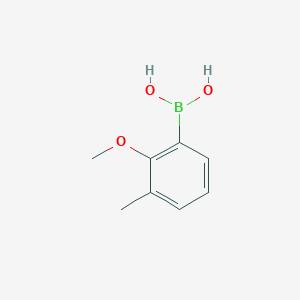

(2-Methoxy-3-methylphenyl)boronic acid

Vue d'ensemble

Description

(2-Methoxy-3-methylphenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group and a methyl group. Boronic acids are known for their utility in organic synthesis, particularly in Suzuki coupling reactions, where they react with aryl halides in the presence of a palladium catalyst to form biphenyls . They also have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation . The presence of the methoxy group can influence the properties of the boronic acid, such as its ability to form intramolecular hydrogen bonds and its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves cross-coupling reactions. For instance, a series of substituted benzoquinones were synthesized using a palladium-catalyzed cross-coupling of a tetramethoxyphenyl boronic acid with aromatic bromides or iodides . Although not directly related to (2-methoxy-3-methylphenyl)boronic acid, this method is indicative of the general approach to synthesizing boronic acid derivatives. Additionally, the reaction of aryl-2-hydroxypropenoic derivatives with boron tribromide can lead to various products, including boronic acids, depending on the substituents and reaction conditions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be complex, with different conformers and hydrogen-bonding networks. For example, 2-(methoxycarbonyl)phenylboronic acid exhibits two crystallographically independent conformers with a specific hydrogen-bonding network . This suggests that (2-methoxy-3-methylphenyl)boronic acid could also display interesting structural features, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including esterification and complex formation. Boric acid, a related compound, is an effective catalyst for the esterification of alpha-hydroxycarboxylic acids . Moreover, the introduction of functional groups into boronic acids can lead to new opportunities for application, as seen with multifunctional compounds that contain boronic acid and aminophosphonic acid groups . The influence of substituents on the properties of phenylboronic acids has been studied, revealing that ortho-methoxyalkyl groups can affect the sugar-binding ability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of methoxy and methyl groups can affect the compound's hydrogen-bonding capacity, solubility, and reactivity. For instance, the methoxy group can participate in intramolecular hydrogen bonding, which can stabilize certain conformations and affect the compound's reactivity . Additionally, the luminescent properties of boron complexes with phenol-pyridyl structures have been investigated, demonstrating good thermal stability and bright luminescence . While not directly related to (2-methoxy-3-methylphenyl)boronic acid, these studies provide insight into the potential properties of boronic acid derivatives with similar substituents.

Applications De Recherche Scientifique

Diol Recognition and Carbohydrate Interaction

- Diol Binding : Boronic acids, including derivatives similar to (2-methoxy-3-methylphenyl)boronic acid, have been studied for their ability to bind diols. 3-methoxycarbonyl-5-nitrophenyl boronic acid, for example, demonstrates affinity for diol structures, including catechol dyes and fructose (Mulla, Agard, & Basu, 2004).

- Fructose Reduction in Food Matrices : The use of boronic acids for the specific reduction of fructose in food matrices has been investigated. Boronic acids, including similar compounds to (2-methoxy-3-methylphenyl)boronic acid, show potential for selective binding and reduction of fructose (Pietsch & Richter, 2016).

Chemical Synthesis and Catalysis

- Synthesis of Tetraarylpentaborates : (4-Methoxyphenyl)boronic acid, closely related to (2-methoxy-3-methylphenyl)boronic acid, has been used in the formation of tetraarylpentaborates, which are important for various chemical syntheses and reactions (Nishihara, Nara, & Osakada, 2002).

- Bifunctional Catalysis for Amide Formation : Derivatives of boronic acids, including compounds structurally similar to (2-methoxy-3-methylphenyl)boronic acid, have been synthesized and evaluated as bifunctional catalysts for direct amide formation, showcasing the versatility of boronic acids in organic chemistry (Arnold, Batsanov, Davies, & Whiting, 2008).

Photophysical and Fluorescence Studies

- Fluorescence Quenching : Studies on the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, have been conducted, providing insights into the photophysical properties of these compounds (Geethanjali et al., 2015).

- Photophysical Properties of 3MPBA : 3-Methoxyphenyl boronic acid (3MPBA), which shares structural features with (2-methoxy-3-methylphenyl)boronic acid, has been studied for its photophysical properties, including solvatochromic shift and quantum yield in different solvents (Muddapur et al., 2016).

Safety And Hazards

As with many chemical substances, “(2-Methoxy-3-methylphenyl)boronic acid” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided. In case of ingestion or skin contact, it is advised to seek medical attention .

Propriétés

IUPAC Name |

(2-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEFKQADFIJDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629632 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylphenylboronic acid | |

CAS RN |

909187-39-9 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)